2-(Ethoxymethyl)thiophene-3-carboxylic acid
Description
2-(Ethoxymethyl)thiophene-3-carboxylic acid is a thiophene derivative featuring an ethoxymethyl group at position 2 and a carboxylic acid moiety at position 3 of the heterocyclic ring. Thiophene-based carboxylic acids are widely explored in pharmaceuticals, materials science, and coordination chemistry due to their tunable electronic properties, solubility, and bioactivity .
Properties
Molecular Formula |
C8H10O3S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-(ethoxymethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H10O3S/c1-2-11-5-7-6(8(9)10)3-4-12-7/h3-4H,2,5H2,1H3,(H,9,10) |
InChI Key |
LIRBQGYRFJHABE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C=CS1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is commonly used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Ethoxymethyl)thiophene-3-carboxylic acid is a heterocyclic compound with a thiophene ring, substituted with an ethoxymethyl group at the 2-position and a carboxylic acid group at the 3-position, that has diverse applications in chemistry, biology, medicine, and industry. Thiophene derivatives, including this compound, are utilized in medicinal chemistry, material science, and organic synthesis because of their unique chemical properties.
Scientific Research Applications
This compound is a versatile compound with applications spanning across various scientific disciplines.
Chemistry
- It serves as a building block in the synthesis of more complex thiophene derivatives.
- It can undergo oxidation to form sulfoxides and sulfones, or reduction of the carboxylic acid group to yield corresponding alcohols.
- It can also undergo electrophilic substitution reactions using reagents like bromine or chlorinating agents under acidic or basic conditions to produce halogenated thiophene derivatives.
Biology
- It is investigated for potential biological activities, including antimicrobial activity against Gram-positive and Gram-negative bacteria.
- It is also studied for its potential anticancer properties.
Medicine
- It is explored for potential use in drug development because of its unique chemical structure.
- Thiophene ketone amide derivatives have been discovered as retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitors .
Industry
- It is utilized in the production of organic semiconductors.
- It is used in the fabrication of organic field-effect transistors (OFETs).
- It is also employed in the creation of organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at position 2 significantly influences the compound’s electronic profile, solubility, and reactivity. Below is a comparative analysis of structurally related thiophene derivatives:
Table 1: Key Structural and Functional Comparisons
Electronic and Acidity Trends
- Electron-Withdrawing Groups (EWGs): The difluoromethyl group in 2-(difluoromethyl)thiophene-3-carboxylic acid increases the carboxylic acid’s acidity due to fluorine’s electronegativity, making it more reactive in deprotonation reactions .
- Electron-Donating Groups (EDGs): Ethoxymethyl and hydroxymethyl groups mildly donate electrons, reducing acidity compared to EWGs. However, the hydroxymethyl derivative exhibits higher polarity, enhancing solubility in polar solvents .
Biological Activity
2-(Ethoxymethyl)thiophene-3-carboxylic acid is a thiophene derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of an ethoxymethyl group and a carboxylic acid functional group, is believed to exhibit various pharmacological effects, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound can be represented as . Its structure features a thiophene ring with an ethoxymethyl substituent at one position and a carboxylic acid group at another, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀O₂S |
| Molecular Weight | 158.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not available] |
Antimicrobial Activity
Recent studies have indicated that thiophene derivatives, including related compounds, exhibit significant antimicrobial properties. For instance, research on 2-thiophene carboxylic acid derivatives has shown promising results against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Anticancer Properties
In vitro studies have demonstrated that thiophene derivatives can inhibit the proliferation of cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For example, compounds structurally similar to this compound have been shown to affect the mTOR signaling pathway, which plays a crucial role in cancer progression .
Anti-inflammatory Effects
Thiophene derivatives have also been studied for their anti-inflammatory properties. These compounds appear to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their potential use in treating inflammatory diseases .
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial activity of various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed significant inhibitory effects, suggesting that modifications at the thiophene ring could enhance biological activity .
- Cancer Cell Proliferation : Research conducted on analogs of thiophene-3-carboxylic acids showed that these compounds could effectively reduce cell viability in human cancer cell lines (e.g., HeLa and MCF-7). The study highlighted the importance of structural modifications in enhancing anticancer activity .
The biological activity of this compound is likely due to its ability to interact with specific molecular targets within cells. The carboxylic acid group can participate in hydrogen bonding, while the thiophene ring may engage in π-π stacking interactions with aromatic amino acids in proteins. This dual interaction could lead to the modulation of enzyme activities or receptor binding, influencing various biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
